molecular formula C14H12N2O2 B8564134 5-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 84462-83-9

5-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B8564134
M. Wt: 240.26 g/mol
InChI Key: RHIYBCQHCZZWDU-UHFFFAOYSA-N
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Patent
US07098211B2

Procedure details

To a stirred solution of sodium hydride (60% dispersion in mineral oil, 4.5 g, 112 mmol) in N,N-dimethylformamide (100 mL) was added dropwise at 0° C. a solution of crude 4-dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one (3) from the previous step, 2-cyano-acetamide (4, 4.75 g, 56.5 mmol) and methanol (4.54 mL, 112 mmol) in N,N-dimethylformamide (50 mL). The reaction mixture was stirred at ambient temperature for 15 min and then at 95° C. for 18 h. After cooling to ambient temperature most of the solvent was removed under reduced pressure. The residue was hydrolysed with saturated aqueous ammonium chloride solution (100 mL). The precipitated solid was collected by filtration with suction, rinsed with water and diethyl ether and dried under vacuum to give 5-(4-methoxy-phenyl)-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (5) as a brownish solid (10.0 g, 82% yield over two steps, 99% pure by LC-MS and 1H NMR), 1H NMR (400 MHz; CDCl3): δ 7.70 (s, 1H); 7.19 (m, 2H); 6.72 (m, 2H); 3.73 (s, 3H); 1.71 (s, 3H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
4-dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.54 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=[C:6]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[C:7](=O)[CH3:8].COC(C1C(C2C=CC=CC=2Cl)C(C(OC)=O)=C(C)[NH:25][C:24]=1COCCN1C(=O)C2C(=CC=CC=2)C1=O)=O.[CH3:56]O.[CH3:58][N:59](C)[CH:60]=[O:61]>>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:6]2[CH:7]=[C:8]([C:24]#[N:25])[C:60](=[O:61])[NH:59][C:58]=2[CH3:56])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
4-dimethylamino-3-(4-methoxyphenyl)-but-3-en-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=C(C(C)=O)C1=CC=C(C=C1)OC)C
Name
Quantity
4.75 g
Type
reactant
Smiles
COC(=O)C1=C(NC(=C(C1C1=C(C=CC=C1)Cl)C(=O)OC)C)COCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
4.54 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 95° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration with suction
WASH
Type
WASH
Details
rinsed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=C(C(NC1C)=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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